HOI-07

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

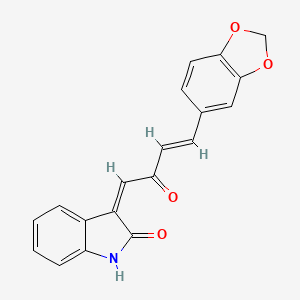

HOI-07, chemically known as (E)-3-((E)-4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, is a novel and potent inhibitor of Aurora B kinase. Aurora kinases are crucial for chromosome alignment, segregation, and cytokinesis during mitosis. This compound specifically inhibits Aurora B kinase activity, making it a promising candidate for cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of HOI-07 involves a ligand docking method to explore potential Aurora B inhibitors. One thousand compounds from an in-house compound library were screened against the Aurora B structure, and this compound was selected for further study . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Currently, this compound is produced for research purposes and is not available for industrial-scale production. The compound is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: HOI-07 primarily undergoes inhibition reactions with Aurora B kinase. It does not significantly inhibit other kinases, including Aurora A .

Common Reagents and Conditions: The compound is tested in vitro using various reagents and conditions to assess its inhibitory activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilizing the compound and various buffers to maintain the reaction environment .

Major Products Formed: The primary product of the reaction between this compound and Aurora B kinase is the inhibited form of the kinase, which leads to the suppression of phosphorylation of histone H3 on Ser10 .

Applications De Recherche Scientifique

HOI-07 has several scientific research applications, particularly in the field of cancer research. It has been shown to inhibit Aurora B kinase activity in lung cancer cells, leading to apoptosis induction, G2-M arrest, polyploidy cells, and attenuation of cancer cell anchorage-independent growth . Additionally, this compound has been used in in vivo xenograft mouse studies, where it effectively suppressed the growth of A549 xenografts without affecting the body weight of mice .

Mécanisme D'action

HOI-07 exerts its effects by specifically inhibiting Aurora B kinase activity. This inhibition is evidenced by the suppression of phosphorylation of histone H3 on Ser10 in a dose- and time-dependent manner . The compound induces apoptosis, G2-M arrest, and polyploidy in cancer cells, ultimately leading to the attenuation of cancer cell growth .

Comparaison Avec Des Composés Similaires

HOI-07 is unique in its specificity for Aurora B kinase. Unlike other inhibitors that may affect multiple kinases, this compound selectively inhibits Aurora B without significant inhibition of Aurora A or other kinases . Similar compounds include other Aurora kinase inhibitors, such as VX-680 and ZM447439, which target both Aurora A and B kinases but lack the specificity of this compound .

Propriétés

IUPAC Name |

(3Z)-3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-13(7-5-12-6-8-17-18(9-12)24-11-23-17)10-15-14-3-1-2-4-16(14)20-19(15)22/h1-10H,11H2,(H,20,22)/b7-5+,15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWGHQZOKPDPAG-MSLGXNKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=C3C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)/C=C\3/C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

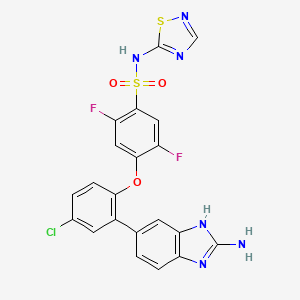

![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)

![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)